molecular formula C8H7ClINO B1428289 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one CAS No. 1407516-42-0

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one

Cat. No.: B1428289
CAS No.: 1407516-42-0
M. Wt: 295.5 g/mol
InChI Key: ZWYOGEKLSCZWQZ-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H7ClINO It is characterized by the presence of a pyridine ring substituted with chlorine, iodine, and a methyl group

Preparation Methods

The synthesis of 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the halogenation of 2-methylpyridine followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize efficiency and safety.

Chemical Reactions Analysis

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the ethanone group allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one include other halogenated pyridine derivatives such as:

  • 1-(6-Chloro-2-methylpyridin-3-yl)ethan-1-one
  • 1-(5-Iodo-2-methylpyridin-3-yl)ethan-1-one
  • 1-(6-Bromo-5-iodo-2-methylpyridin-3-yl)ethan-1-one

These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

1-(6-chloro-5-iodo-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-4-6(5(2)12)3-7(10)8(9)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOGEKLSCZWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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